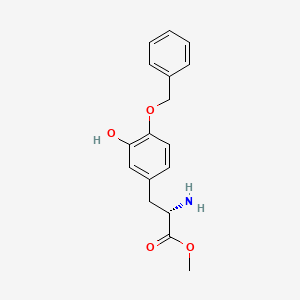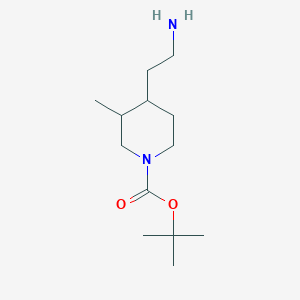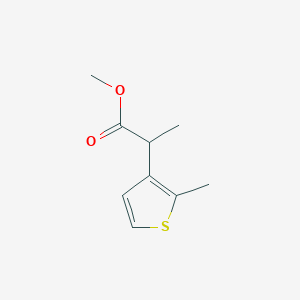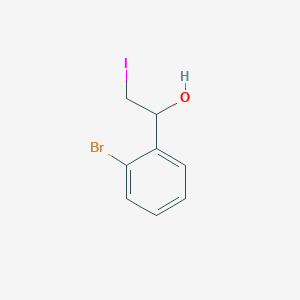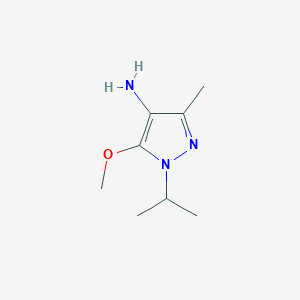
5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a methoxy group, a methyl group, and an isopropyl group attached to a pyrazole ring
Méthodes De Préparation
The synthesis of 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine typically involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the pyrazole ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Addition of the isopropyl group: This can be done through an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Analyse Des Réactions Chimiques
5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.
Comparaison Avec Des Composés Similaires
5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
5-Methoxy-3-methyl-1-phenyl-4-(propan-2-YL)-1H-pyrazole: This compound has a phenyl group instead of an amine group, which can lead to different chemical and biological properties.
3-Methyl-1-(propan-2-YL)-1H-pyrazol-4-amine: Lacks the methoxy group, which can affect its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
5-methoxy-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-5(2)11-8(12-4)7(9)6(3)10-11/h5H,9H2,1-4H3 |
Clé InChI |
LTQWEPBKZXYYPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1N)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


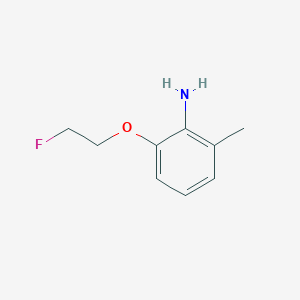
![5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13062365.png)
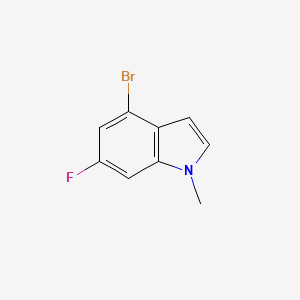

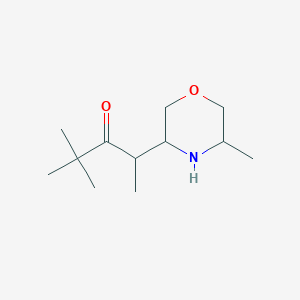
![1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine](/img/structure/B13062384.png)
![1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13062388.png)
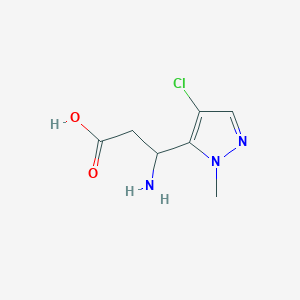
![[1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine](/img/structure/B13062404.png)
